N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C18H12F4N4O2S2 . It is also known by the synonyms 3-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, AKOS032473138, and F0509-1536 .
Molecular Structure Analysis
The compound has a molecular weight of 456.4 g/mol . Its InChI string is "InChI=1S/C18H12F4N4O2S2/c19-11-5-3-4-10 (8-11)15 (28)24-16-25-26-17 (30-16)29-9-14 (27)23-13-7-2-1-6-12 (13)18 (20,21)22/h1-8H,9H2, (H,23,27) (H,24,25,28)" . The Canonical SMILES string is "C1=CC=C (C (=C1)C (F) (F)F)NC (=O)CSC2=NN=C (S2)NC (=O)C3=CC (=CC=C3)F" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 456.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 10 . The compound has a Rotatable Bond Count of 6 . Its Exact Mass is 456.03378063 g/mol . The Topological Polar Surface Area is 138 Ų . The compound has a Heavy Atom Count of 30 .
properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2S3/c20-19(21,22)10-5-1-2-6-11(10)23-14(28)9-30-18-27-26-17(32-18)25-15(29)16-24-12-7-3-4-8-13(12)31-16/h1-8H,9H2,(H,23,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQSMOOESAJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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